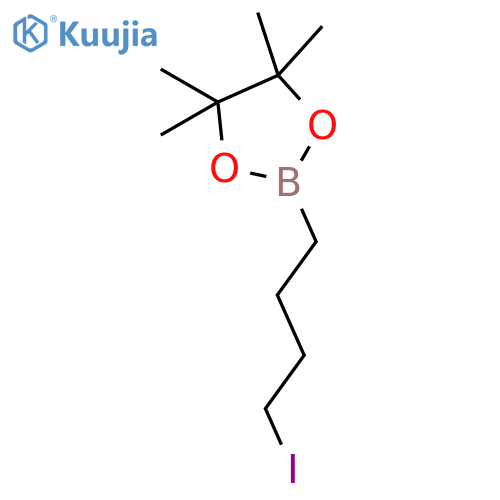Cas no 1236275-93-6 (2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

1236275-93-6 structure
商品名:2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 化学的及び物理的性質
名前と識別子
-
- 1,3,2-Dioxaborolane, 2-(4-iodobutyl)-4,4,5,5-tetramethyl-
- 2-(4-iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- SCHEMBL895071
- 1236275-93-6
- JSNVPKWJELUHJD-UHFFFAOYSA-N
- CS-M2858
- CS-13398
- AKOS028113561
- 2-(4-iodobutyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
- DB-098159
- 2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
- インチ: InChI=1S/C10H20BIO2/c1-9(2)10(3,4)14-11(13-9)7-5-6-8-12/h5-8H2,1-4H3
- InChIKey: JSNVPKWJELUHJD-UHFFFAOYSA-N
- ほほえんだ: CC1(C)C(C)(C)OB(CCCCI)O1
計算された属性
- せいみつぶんしりょう: 310.06011g/mol
- どういたいしつりょう: 310.06011g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 179
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 18.5Ų
2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM430562-100mg |
1,3,2-Dioxaborolane, 2-(4-iodobutyl)-4,4,5,5-tetraMethyl- |
1236275-93-6 | 95%+ | 100mg |
$136 | 2022-09-03 | |
| Chemenu | CM430562-250mg |
1,3,2-Dioxaborolane, 2-(4-iodobutyl)-4,4,5,5-tetraMethyl- |
1236275-93-6 | 95%+ | 250mg |
$262 | 2022-09-03 | |
| ChemScence | CS-M2858-100mg |
1,3,2-Dioxaborolane, 2-(4-iodobutyl)-4,4,5,5-tetramethyl- |
1236275-93-6 | 100mg |
$124.0 | 2022-04-28 | ||
| TRC | D485298-50mg |
2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1236275-93-6 | 50mg |
$ 160.00 | 2022-06-05 | ||
| Key Organics Ltd | CS-13398-1G |
2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1236275-93-6 | >97% | 1g |
£740.00 | 2025-02-08 | |
| A2B Chem LLC | AE35473-1g |
1,3,2-Dioxaborolane, 2-(4-iodobutyl)-4,4,5,5-tetraMethyl- |
1236275-93-6 | 95% | 1g |
$309.00 | 2024-04-20 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSK308-250mg |
2-(4-iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1236275-93-6 | 95% | 250mg |
¥1524.0 | 2024-04-25 | |
| Ambeed | A877351-100mg |
2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1236275-93-6 | 97% | 100mg |
$119.0 | 2024-04-25 | |
| Ambeed | A877351-5g |
2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1236275-93-6 | 97% | 5g |
$1221.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSK308-100mg |
2-(4-iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1236275-93-6 | 95% | 100mg |
¥792.0 | 2024-04-25 |
2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 関連文献
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
-
Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270
-
Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978
-
Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
1236275-93-6 (2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) 関連製品
- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)
- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)
- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)
- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)
- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)
- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)
- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)
- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)
- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1236275-93-6)2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

清らかである:99%/99%/99%/99%
はかる:250mg/1g/5g/10g
価格 ($):178.0/364.0/1099.0/1958.0